molecular formula C16H22O B8402954 Nonanal, 2-(phenylmethylene)- CAS No. 20175-19-3

Nonanal, 2-(phenylmethylene)-

Cat. No.: B8402954
CAS No.: 20175-19-3
M. Wt: 230.34 g/mol
InChI Key: VXDUTTLHVAAEFQ-UHFFFAOYSA-N
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Description

Nonanal, 2-(phenylmethylene)- is an α,β-unsaturated aldehyde characterized by a phenylmethylene (benzylidene) group attached to the second carbon of a nonanal (C9 aldehyde) backbone. These analogs share a common structural motif: a benzylidene group conjugated to an aldehyde of varying chain lengths (C7, C8, or C9). They are primarily used in fragrance and flavor industries due to their floral, jasmine-like aromas .

Properties

CAS No.

20175-19-3

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

2-benzylidenenonanal

InChI

InChI=1S/C16H22O/c1-2-3-4-5-7-12-16(14-17)13-15-10-8-6-9-11-15/h6,8-11,13-14H,2-5,7,12H2,1H3

InChI Key

VXDUTTLHVAAEFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=CC1=CC=CC=C1)C=O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H22O
  • Molecular Weight : 246.35 g/mol
  • Boiling Point : Approximately 195 °C

The compound is derived from nonanal, a well-known aldehyde with a characteristic odor, which is often used in perfumery and flavoring. The phenylmethylene group enhances its stability and potential reactivity in various chemical environments.

Medicinal Chemistry and Therapeutic Applications

Nonanal, 2-(phenylmethylene)- has shown promise in medicinal chemistry, particularly as an anti-inflammatory agent. Studies have indicated that compounds with similar structures exhibit significant biological activities:

  • Anti-inflammatory Properties : Research has demonstrated that essential oils containing nonanal derivatives can inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in vitro and in vivo models . This suggests potential applications in developing treatments for inflammatory diseases.
  • Antioxidant Activity : The compound has been associated with antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay has shown effective antioxidant activity for related compounds .

Fragrance and Flavor Industry

Nonanal, 2-(phenylmethylene)- is utilized in the fragrance industry due to its pleasant aroma profile:

  • Fragrance Composition : It serves as a key ingredient in various perfumes and scented products. Its floral and fruity notes make it suitable for use in both personal care products and household fragrances.
  • Flavoring Agent : The compound can also be incorporated into food products to enhance flavor profiles, particularly in confectionery and beverages where a fruity note is desired .

Detection of Biomarkers for Cancer

Recent studies have explored the use of volatile organic compounds (VOCs), including nonanal derivatives, as biomarkers for cancer detection:

  • Breath Analysis : Nonanal has been detected in breath samples from cancer patients using gas chromatography-mass spectrometry (GC-MS). This method shows potential for non-invasive cancer diagnostics by analyzing VOCs released from the body .
  • Sensor Development : Novel biosensors have been developed to detect nonanal among other VOCs associated with various diseases. These sensors utilize advanced materials such as metal-doped organic compounds to enhance sensitivity and specificity .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of essential oils containing nonanal in a rat model of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting therapeutic potential.

Case Study 2: Cancer Biomarker Detection

In a clinical study involving lung cancer patients, breath samples were analyzed for VOCs using advanced mass spectrometry techniques. Nonanal was identified as a significant marker, correlating with disease presence and severity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of Octanal, 2-(phenylmethylene)- (C8) and Heptanal, 2-(phenylmethylene)- (C7), which serve as the closest analogs to the hypothetical Nonanal, 2-(phenylmethylene)- (C9).

Property Octanal, 2-(phenylmethylene)- (Hexyl Cinnamaldehyde) Heptanal, 2-(phenylmethylene)- (α-Amylcinnamaldehyde)
CAS No. 101-86-0 122-40-7
Molecular Formula C₁₅H₂₀O C₁₄H₁₈O
Molecular Weight 216.32 g/mol 202.30 g/mol
Boiling Point 304.8°C (calculated) 284°C (experimental)
Log Kow Not reported 4.7 (experimental), 4.33 (calculated)
Water Solubility Low (typical of aromatic aldehydes) 8.545 mg/L (calculated)
Primary Applications Fragrances, flavors (e.g., jasmine, floral notes) Fragrances, cosmetics, flavor enhancers
Safety Profile Skin sensitizer (EC3: 7.6%) Mild skin irritation; RIFM safety assessment compliant

Structural and Functional Differences

Chain Length and Lipophilicity :

  • The longer aliphatic chain in Octanal, 2-(phenylmethylene)- (C8) increases its molecular weight and lipophilicity compared to the C7 analog. This enhances its persistence in fragrance formulations but may reduce volatility .
  • Heptanal, 2-(phenylmethylene)- (C7) exhibits slightly higher water solubility (8.545 mg/L) due to its shorter chain, which marginally improves bioavailability in aqueous systems .

Sensory Properties :

  • Both compounds contribute to jasmine-like aromas, but Octanal, 2-(phenylmethylene)- is often preferred in perfumery for its sweeter, more nuanced profile, whereas the C7 analog is described as sharper and greener .

Biological and Industrial Relevance: Octanal, 2-(phenylmethylene)- has been detected in metabolic studies of plant-insect interactions (e.g., tea mosquito bug-infested leaves) and in food flavor retention analyses . Heptanal, 2-(phenylmethylene)- is noted for its role in inhibiting inflammatory enzymes (e.g., COX-2) due to its antioxidant pyrogallol-like moiety, though this activity is less pronounced than in hydroxylated cinnamic acid derivatives .

Preparation Methods

Reaction Mechanism

  • Enolate Formation : A base (e.g., NaOH, KOH) deprotonates the α-hydrogen of nonanal, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of benzaldehyde, forming a β-hydroxy aldehyde intermediate.

  • Dehydration : Acidic workup or thermal conditions eliminate water, yielding the α,β-unsaturated product.

Standard Protocol

  • Reactants : Nonanal (1 equiv), benzaldehyde (1.2–1.5 equiv).

  • Catalyst : 1–10% w/w aqueous NaOH or KOH.

  • Conditions :

    • Temperature: 35–42°C.

    • Time: 4–6 hours.

    • Solvent: Ethanol/water or PEG-300/THF mixtures.

  • Workup : Neutralization with acetic acid, phase separation, and vacuum distillation.

Yield : 60–85%.

Industrial-Scale Optimization

Patents disclose advanced methodologies to enhance efficiency and scalability:

Continuous Flow Reactor Systems

Adiabatic reactors coupled with rapid distillation minimize thermal degradation and side reactions (e.g., Cannizzaro reaction).

  • Residence Time : 0.2–5 minutes.

  • Pressure : 2 bar (reactor), 0.1–1 bar (distillation).

  • Catalyst Recovery : Phase separation and recirculation of aqueous NaOH reduce waste.

Solvent and Catalyst Innovations

  • Solvent Systems : PEG-300/THF (7:3 v/v) improves solubility and reaction homogeneity.

  • Catalyst Loading : 0.5–5% w/w NaOH achieves optimal enolate formation while minimizing皂化(saponification).

Alternative Synthetic Routes

Crossed Claisen-Schmidt Reaction

A specialized aldol variant using aromatic aldehydes and aliphatic ketones:

  • Reactants : Benzaldehyde, nonanone.

  • Catalyst : BF₃·Et₂O or ZnCl₂.

  • Yield : 50–70%.

Critical Parameters and Troubleshooting

ParameterOptimal RangeImpact on Yield/Purity
Temperature38–42°C>40°C accelerates dehydration
Benzaldehyde Ratio1.2–1.5 equivExcess drives completion
Catalyst Concentration2–5% w/wPrevents皂化
Mixing EfficiencyHigh shearEnsures biphasic homogeneity

Common Issues :

  • Cannizzaro Reaction : Mitigated by avoiding excess base and high temperatures.

  • Residual Aldehydes : Removed via flash distillation under vacuum (1000–3000 Pa).

Purification and Characterization

  • Distillation : Reclaims unreacted nonanal and benzaldehyde (bp: 60–90°C at 1000–3000 Pa).

  • Chromatography : Silica gel column chromatography (hexane:EtOAc 9:1) resolves minor byproducts.

  • Spectroscopic Data :

    • IR : 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C).

    • ¹H NMR (CDCl₃) : δ 9.45 (s, 1H, CHO), 7.35–7.55 (m, 5H, Ar-H), 6.65 (d, J=16 Hz, 1H, CH=CH) .

Q & A

Basic: What are the standard synthetic methodologies for Nonanal, 2-(phenylmethylene)-, and how can reaction conditions be optimized?

Nonanal, 2-(phenylmethylene)- (α-Hexylcinnamaldehyde, CAS 101-86-0) is typically synthesized via aldol condensation. A representative method involves reacting α-bromophenylacetyl chloride with a carbonyl-containing precursor (e.g., 6-aminopenicillanic acid) in a biphasic solvent system (water/acetone) at controlled temperatures (e.g., 5°C). Sodium bicarbonate is used to maintain pH during reaction steps, followed by acidification (pH 2) to precipitate the product . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield (e.g., 38% in the referenced method). Recrystallization from methanol-ether improves purity.

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

  • Spectroscopy :
    • IR : Key peaks include 1780 cm⁻¹ (C=O stretch) and 1655 cm⁻¹ (conjugated C=C) .
    • NMR : ¹H NMR (DMSO-d₆) signals at δ 7.2–8.1 ppm (aromatic protons) and δ 5.88 ppm (alkene proton). ¹³C NMR (CDCl₃) confirms carbonyl (δ 172.4 ppm) and aromatic carbons (δ 127–131 ppm) .
    • Mass Spectrometry : Base peak at m/z 136 (fragmentation of the hexyl chain) .
  • Chromatography : GC/MS using an InertCap Pure-WAX column (60 m × 0.25 mm, 0.25 µm film) with He carrier gas (1 mL/min) and a thermal desorption program (35°C to 250°C at 4°C/min) ensures separation and detection. Splitless injection minimizes sample loss .

Advanced: How can contradictory NMR data for structural assignments be resolved?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from stereochemical variations or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) .
  • 2D NMR (COSY, HSQC) : To confirm coupling networks and carbon-proton correlations.
  • Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for different conformers, as demonstrated in similar benzylidene derivatives .

Advanced: What computational approaches are used to study the compound’s stability and electronic properties?

  • DFT Calculations : Assess ground-state geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution to predict reactivity.
  • Molecular Dynamics (MD) : Simulate degradation pathways under varying pH/temperature conditions.
  • Docking Studies : For biological applications, evaluate interactions with enzymes or receptors (e.g., via AutoDock Vina) .

Basic: How should stability studies be designed to evaluate degradation under laboratory storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic buffers).
  • Analytical Monitoring : Track changes via HPLC/GC-MS and quantify degradation products (e.g., oxidation to carboxylic acids).
  • Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced: What mechanistic insights exist for the oxidative decarboxylation of related aldehydes?

Hypochlorite-mediated oxidative decarboxylation of α,β-unsaturated aldehydes (e.g., Nonanal derivatives) proceeds via halogenation at the α-carbon, followed by cleavage. pH-dependent studies show optimal reactivity at neutral to slightly alkaline conditions (pH 7–9), where hypochlorite (OCl⁻) is the dominant species . Kinetic profiling using UV-Vis (e.g., absorbance at 242 nm) monitors reaction progress .

Advanced: How can impurity profiles be systematically characterized during synthesis?

  • HPLC with PDA Detection : Use a C18 column and gradient elution (water/acetonitrile) to separate impurities.
  • LC-HRMS : Identify unknown impurities by exact mass (e.g., m/z 289 and 263 in the referenced study) .
  • Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 55.14% vs. 54.73% observed) .

Basic: What are the key considerations for handling and waste disposal of this compound?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors.
  • Waste Management : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts before disposal .

Advanced: How does the stereochemistry of the phenylmethylene group influence physicochemical properties?

The E-isomer (trans configuration) typically exhibits higher thermal stability and lower solubility in polar solvents compared to the Z-isomer. Differential scanning calorimetry (DSC) and X-ray crystallography (e.g., CCDC-2100901 for a related compound) provide insights into packing efficiency and melting points .

Basic: What are the applications of Nonanal, 2-(phenylmethylene)- in model reaction systems?

This compound serves as:

  • A flavor/fragrance intermediate : Due to its α,β-unsaturated aldehyde structure.
  • A substrate in oxidation studies : To explore catalytic systems (e.g., metal-mediated decarboxylation) .

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